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molecular formula C12H18O3 B8749960 2,3-Dimethoxy-benzenebutanol

2,3-Dimethoxy-benzenebutanol

Cat. No. B8749960
M. Wt: 210.27 g/mol
InChI Key: CNJONWGTMFWPDT-UHFFFAOYSA-N
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Patent
US05025036

Procedure details

To 0.8 g (0.12 g-atoms) of lithium ribbon cut in small pieces in 50 mL of anhydrous ether stirred at room temperature under an argon atmosphere was added 12 g (0.06 mol) of 3-bromo-propan-1-ol 1-ethoxy ethyl ether [P. E. Eaton, G. F. Cooper, R. C. Johnston, and R. H. Mueller, J. Org. Chem. 37, 1947 (1972)]. After about 1 mL was added, the reaction mixture was cooled in an ice-salt bath and the rest of the bromo compound was added dropwise over 35 minutes. Stirring was continued with cooling for 1.5 hours and then 7.5 g (0.045 mol) of 2,3-dimethoxybenzaldehyde in 45 mL of anhydrous ether was added dropwise over 30 minutes. After 1 hour, the cooling bath was removed and stirring was continued at room temperature for 1 hour. The reaction mixture was poured into half-saturated ammonium sulfate solution. The ether layer was separated, dried (Na2SO4) and concentrated to an oil (13.9 g). Ethanol (25 mL), water (25 mL) and 2 mL of concentrated hydrochloric acid were added and the solution was left at room temperature for 35 minutes. Potassium carbonate was added with stirring until the mixture was basic. The ethanol was removed under reduced pressure and the product was extracted with ethyl acetate. The dried extract was concentrated to an oil (12.0 g). This was dissolved in 150 mL of ethanol, 1 g of 10% palladium on carbon was added and the mixture was shaken on a Parr hydrogenator under an initial hydrogen pressure of 55 psi for 5 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated to an oil. Purification by HPLC using 30% ethylacetate-hexane gave 7.45 g (79% yield) of 4-(2,3-dimethoxyphenyl)butan-1-ol.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-bromo-propan-1-ol 1-ethoxy ethyl ether
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O>CCOCC>[CH3:2][O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][CH2:6][CH2:5][CH2:4][OH:3] |^1:0|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
3-bromo-propan-1-ol 1-ethoxy ethyl ether
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.5 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1OC
Name
Quantity
45 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After about 1 mL was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-salt bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into half-saturated ammonium sulfate solution
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (13.9 g)
ADDITION
Type
ADDITION
Details
Ethanol (25 mL), water (25 mL) and 2 mL of concentrated hydrochloric acid were added
WAIT
Type
WAIT
Details
the solution was left at room temperature for 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
Potassium carbonate was added
STIRRING
Type
STIRRING
Details
with stirring until the mixture
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an oil (12.0 g)
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 150 mL of ethanol
ADDITION
Type
ADDITION
Details
1 g of 10% palladium on carbon was added
STIRRING
Type
STIRRING
Details
the mixture was shaken on a Parr hydrogenator under an initial hydrogen pressure of 55 psi for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 157.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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